N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound featuring a thiazole ring, a furan ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Pyridazinone Moiety: This can be achieved by cyclization of hydrazine derivatives with dicarbonyl compounds.
Coupling Reactions: The thiazole and pyridazinone intermediates are then coupled using appropriate linkers and reagents, such as acyl chlorides or anhydrides, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridazinone moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the thiazole and furan rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the pyridazinone moiety may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to form stable, functionalized structures.
Mechanism of Action
The mechanism by which N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might inhibit a particular enzyme or receptor pathway. The thiazole and pyridazinone rings could interact with active sites of enzymes, while the furan ring might enhance binding affinity through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole share the thiazole ring structure.
Pyridazinone Derivatives: Compounds such as pyridazinone-based herbicides and pharmaceuticals.
Furan Derivatives: Compounds like furan-2-carboxylic acid and furazolidone.
Uniqueness
What sets N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide apart is its combination of these three distinct heterocyclic moieties in a single molecule
Properties
Molecular Formula |
C16H16N4O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C16H16N4O3S/c1-3-11-10(2)24-16(17-11)18-14(21)9-20-15(22)7-6-12(19-20)13-5-4-8-23-13/h4-8H,3,9H2,1-2H3,(H,17,18,21) |
InChI Key |
OBSDSRDQQKTNOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C |
Origin of Product |
United States |
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